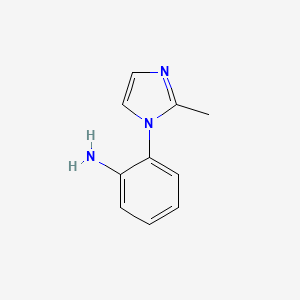

2-(2-methyl-1H-imidazol-1-yl)aniline

描述

2-(2-methyl-1H-imidazol-1-yl)aniline is a chemical compound that features an imidazole ring substituted with a methyl group at the second position and an aniline group at the first position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of alpha halo-ketones with ammonia or primary amines under acidic conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs high-throughput methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability .

化学反应分析

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines .

科学研究应用

Medicinal Chemistry

2-(2-methyl-1H-imidazol-1-yl)aniline has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound may possess significant biological activities, including:

- Anticonvulsant Properties : Studies have shown that certain derivatives exhibit promising anticonvulsant effects, potentially offering new treatments for epilepsy. For instance, compounds similar to this compound have demonstrated efficacy in reducing seizure activity in animal models .

Cell Biology

The compound is utilized in cell biology applications, particularly in studies involving protein interactions and modifications. It serves as a useful reagent for:

- Cell Culture : Its application in cell culture systems aids in understanding cellular responses and interactions at the molecular level .

Anticancer Research

Recent studies have explored the anticancer properties of compounds related to this compound. Research indicates that these compounds may inhibit specific protein kinases involved in cancer progression:

- Protein Kinase Inhibition : The design of new inhibitors based on this compound has shown potential in targeting Bcr-Abl kinases, which are crucial in certain types of leukemia .

Case Studies

作用机制

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, affecting their function and activity .

相似化合物的比较

Similar Compounds

- 2-(1-methyl-1H-imidazol-2-yl)ethanol

- 4-(1H-imidazol-1-yl)aniline

- 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it offers a balance of reactivity and stability, making it versatile for various applications .

生物活性

2-(2-methyl-1H-imidazol-1-yl)aniline, with the chemical formula C10H11N3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.015 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has shown potential in cancer research, particularly as an antitumor agent. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including breast and liver cancers. The IC50 values for these activities are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 0.72 |

| MCF-7 (breast cancer) | 0.85 |

These results support further investigation into its mechanism of action and therapeutic applications in oncology .

3. Antiprotozoal Activity

The antiprotozoal efficacy of the compound has also been evaluated against parasites such as Entamoeba histolytica and Giardia intestinalis. The results indicate that it possesses significant activity, outperforming some known standards in comparative studies:

| Protozoan Species | IC50 (µM) |

|---|---|

| E. histolytica | 0.740 |

| G. intestinalis | 0.600 |

This suggests that modifications to the imidazole structure can enhance biological activity against protozoan pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes involved in cellular metabolism.

- Receptor Modulation : It has been shown to interact with specific receptors, influencing signaling pathways related to inflammation and immune responses.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication processes in cancer cells.

Case Study: Anticancer Efficacy

In a clinical trial involving patients with breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving standard chemotherapy. The study highlighted the compound's role as an adjunct therapy, enhancing overall treatment outcomes .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of various imidazole derivatives, including this compound. Results showed that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a novel antibiotic .

属性

IUPAC Name |

2-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSZMUSXQITSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545965 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26286-55-5 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。